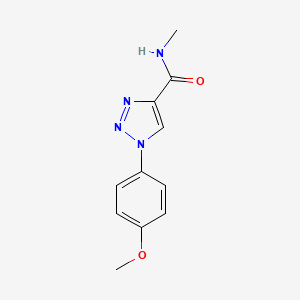![molecular formula C16H20N4O2 B15114374 3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B15114374.png)
3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a morpholine ring, a piperidine ring, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Formation of the Pyridine Ring: The pyridine ring is synthesized through cyclization reactions involving nitrile precursors.
Coupling Reactions: The final step involves coupling the morpholine-piperidine intermediate with the pyridine ring under specific reaction conditions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various cellular responses.
類似化合物との比較
Similar Compounds
4-Morpholinopiperidine: This compound shares the morpholine and piperidine rings but lacks the pyridine ring and nitrile group.
2-(4-Morpholinopiperidin-1-yl)-5-nitrobenzonitrile: This compound has a similar structure but includes a nitro group and a different aromatic ring.
Uniqueness
3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile is unique due to its combination of three distinct ring systems and the presence of a nitrile group
特性
分子式 |
C16H20N4O2 |
|---|---|
分子量 |
300.36 g/mol |
IUPAC名 |
3-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H20N4O2/c17-11-14-15(4-1-5-18-14)20-6-2-3-13(12-20)16(21)19-7-9-22-10-8-19/h1,4-5,13H,2-3,6-10,12H2 |
InChIキー |
GPECTGYSIONSFX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=C(N=CC=C2)C#N)C(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-2-({1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B15114301.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine](/img/structure/B15114308.png)
![4-{[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B15114324.png)
amine](/img/structure/B15114336.png)
![N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15114341.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15114344.png)
![1-Methyl-4-({4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B15114346.png)
![2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B15114350.png)
![4-{1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine](/img/structure/B15114367.png)

![6-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B15114382.png)



